

Spectroscopic Profile of 2-(Aminomethyl)pyridin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Aminomethyl)pyridin-3-ol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Aminomethyl)pyridin-3-ol is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery due to its structural motifs that are common in biologically active compounds. A thorough understanding of its spectroscopic properties is fundamental for its synthesis, characterization, and application in further research. This technical guide provides a summary of the expected spectroscopic data (NMR, IR, MS) for **2-(Aminomethyl)pyridin-3-ol**.

Disclaimer: As of the latest literature search, a complete, experimentally verified dataset for **2-(Aminomethyl)pyridin-3-ol** is not readily available in the public domain. The data presented below is based on the analysis of structurally similar compounds and predicted values.

Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **2-(Aminomethyl)pyridin-3-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data for **2-(Aminomethyl)pyridin-3-ol**

Chemical Shift (δ) ppm	Multiplicity	Assignment
~7.8 - 8.0	d	H-6 (proton on the carbon adjacent to the ring nitrogen)
~7.0 - 7.2	t	H-4 (proton on the carbon between the two substituents)
~6.8 - 7.0	d	H-5 (proton on the carbon adjacent to the hydroxyl group)
~4.0 - 4.2	s	-CH ₂ - (aminomethyl group)
~2.0 - 3.0	br s	-NH ₂ (amino group)
~9.0 - 10.0	br s	-OH (hydroxyl group)

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **2-(Aminomethyl)pyridin-3-ol**

Chemical Shift (δ) ppm	Assignment
~155 - 160	C-3 (carbon bearing the hydroxyl group)
~145 - 150	C-2 (carbon bearing the aminomethyl group)
~140 - 145	C-6 (carbon adjacent to the ring nitrogen)
~125 - 130	C-4 (carbon between the two substituents)
~115 - 120	C-5 (carbon adjacent to the hydroxyl group)
~45 - 50	-CH ₂ - (aminomethyl group)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **2-(Aminomethyl)pyridin-3-ol**

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
3400 - 3200	O-H, N-H	Stretching
3100 - 3000	Aromatic C-H	Stretching
1600 - 1450	C=C, C=N	Ring Stretching
1400 - 1200	C-O, C-N	Stretching
1200 - 1000	In-plane C-H	Bending
900 - 700	Out-of-plane C-H	Bending

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **2-(Aminomethyl)pyridin-3-ol**

m/z	Ion
124.06	[M] ⁺ (Molecular Ion)
107.06	[M-NH ₃] ⁺
95.05	[M-CH ₂ NH ₂] ⁺
78.04	[C ₅ H ₄ N] ⁺ (Pyridine ring fragment)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a solid organic compound like **2-(Aminomethyl)pyridin-3-ol**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O). The choice of solvent will depend on the solubility of the compound and the desire to observe exchangeable protons (e.g., -OH, -NH₂).
- ¹H NMR Acquisition:

- Instrument: A 300 MHz or higher field NMR spectrometer.
- Pulse Program: Standard single-pulse experiment.
- Spectral Width: 0-12 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64.

- ^{13}C NMR Acquisition:
 - Instrument: A 75 MHz or higher field NMR spectrometer.
 - Pulse Program: Proton-decoupled ^{13}C experiment.
 - Spectral Width: 0-200 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, depending on the sample concentration.

IR Spectroscopy

- Sample Preparation:
 - KBr Pellet: Mix approximately 1-2 mg of the compound with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition:

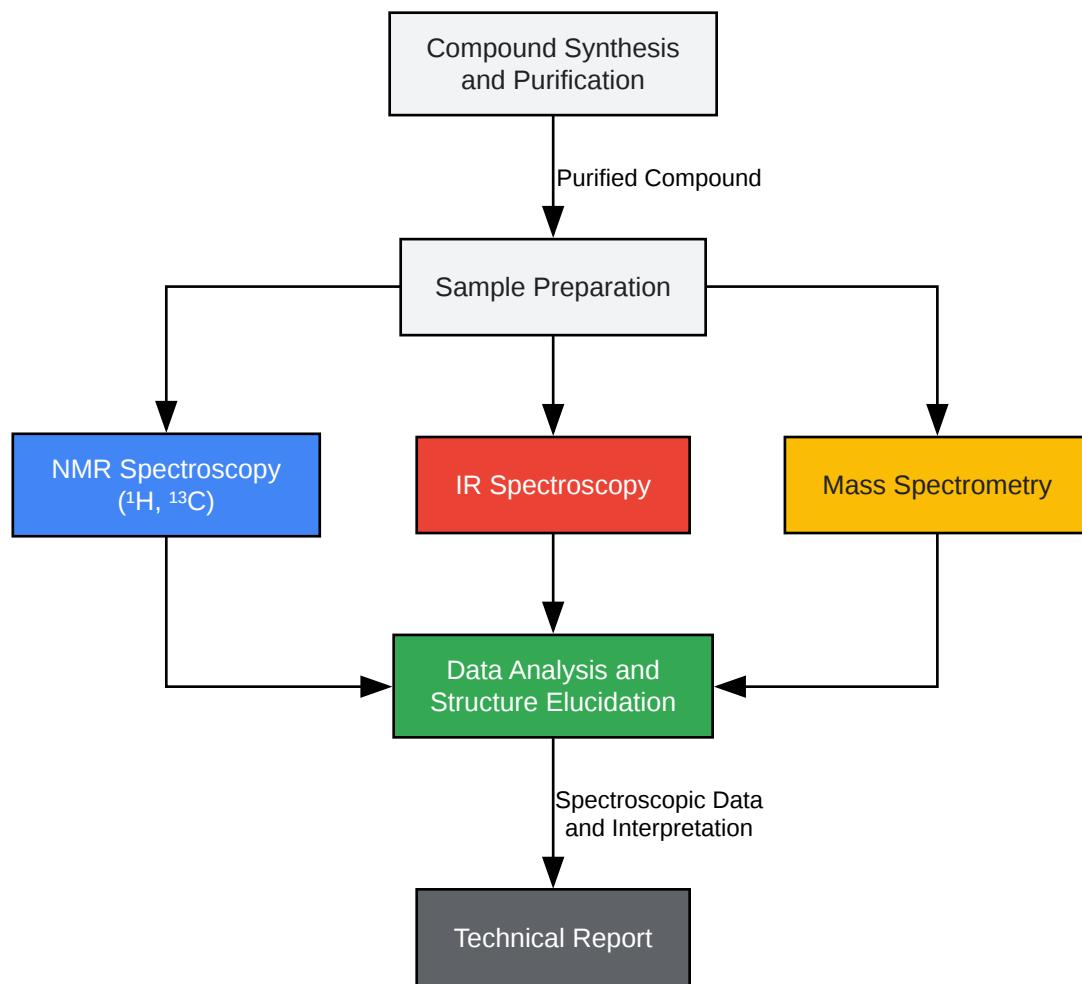
- Instrument: A Fourier-transform infrared (FTIR) spectrometer.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- A background spectrum of the empty sample holder (for KBr pellet) or clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the compound (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Data Acquisition:
 - Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
 - Ionization Mode: Positive ion mode is typically used for compounds with basic nitrogen atoms.
 - Mass Range: Scan a mass-to-charge (m/z) range that includes the expected molecular weight of the compound (e.g., m/z 50-300).
 - Analysis: The resulting mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Visualizations

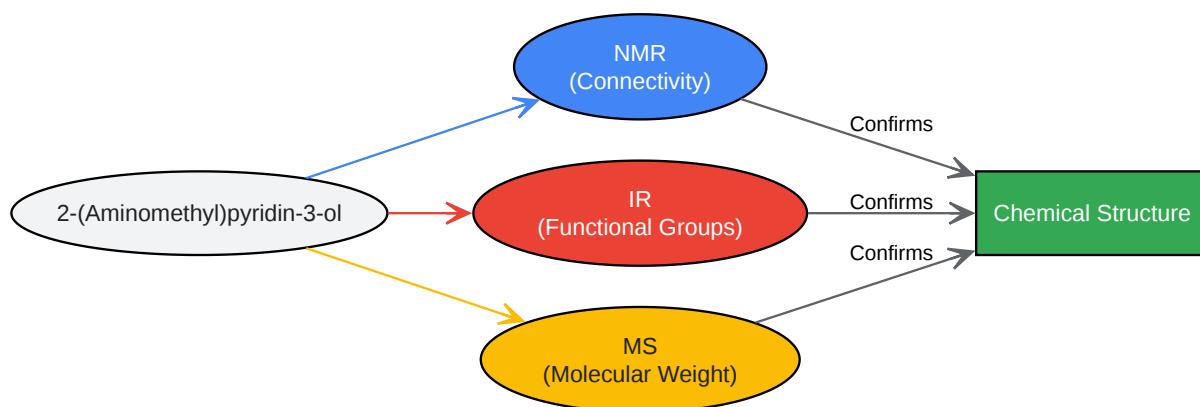
Experimental Workflow for Spectroscopic Analysis



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Caption: General workflow for the spectroscopic characterization of a chemical compound.

Logical Relationship of Spectroscopic Techniques



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Caption: Interrelation of spectroscopic techniques for structural elucidation.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com